N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S2/c1-4-22-16-6-5-13(9-14(16)17)24(20,21)18-10-15(19(2)3)12-7-8-23-11-12/h5-9,11,15,18H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRBLJVRLGGKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-ethoxy-3-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The intermediate is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine. This nucleophilic substitution reaction typically occurs in an aprotic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:
Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring consistent quality and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by better controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound is studied for its potential biological activities. The presence of the sulfonamide group suggests it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The combination of functional groups may interact with biological targets, offering possibilities for the treatment of various diseases.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
A. Sulfonamide vs. Carboxamide Derivatives
- Target Compound : Benzenesulfonamide with ethoxy/fluoro substituents.
- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): Core: Quinoline carboxamide. Substituents: Hydroxy group at position 4; dimethylaminopropyl side chain. Key Difference: Carboxamide linkage and quinoline core may favor different biological targets (e.g., kinase inhibition vs. sulfonamide-associated carbonic anhydrase modulation) .
B. Thiophene-Containing Analogs
- N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Core: Benzamide with thiophen-3-yl group. Substituents: Bromoethoxyethyl chain. Bromoethoxy group introduces alkylation capability absent in the target compound .
C. Fluorinated Sulfonamides
Pharmacological and Physicochemical Properties
*Calculated based on formula; †Exact mass from ; ‡Estimated from structure.
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 372.47 g/mol
- CAS Number : 954645-60-4
- Chemical Formula : C17H22N2O3S
The structure features a dimethylamino group, a thiophene moiety, and a sulfonamide functional group, which are known to influence its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thiophene derivative.
- Alkylation with dimethylaminoethyl chloride.
- Coupling with 4-ethoxy-3-fluorobenzenesulfonyl chloride.
This multi-step synthetic route allows for the introduction of various substituents that can enhance biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In particular, it has shown effectiveness comparable to standard antibiotics such as ampicillin and gentamicin against various bacterial strains. The results indicate that the compound's sulfonamide group plays a crucial role in its antimicrobial mechanism.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 15 | Ampicillin: 16 |
| S. aureus | 18 | Gentamicin: 17 |
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines, particularly lung cancer (A549 cells). The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting potential for further development as an anticancer agent .
Case Studies
- Study on Antiamoebic Activity : A series of compounds similar to this compound were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The results indicated promising efficacy, particularly highlighting the importance of the dimethylamino group in enhancing biological activity .
- Cytotoxicity Assessment : A cytotoxicity profile was established using the MTT assay on various cancer cell lines. The compound displayed selective toxicity towards cancer cells while maintaining a favorable safety profile in normal cells, indicating its potential as a therapeutic agent.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
